3-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID
CAS No.:
Cat. No.: VC13255198
Molecular Formula: C20H15ClN2O4S2
Molecular Weight: 446.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15ClN2O4S2 |
|---|---|
| Molecular Weight | 446.9 g/mol |
| IUPAC Name | 3-[3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
| Standard InChI | InChI=1S/C20H15ClN2O4S2/c21-14-6-4-12(5-7-14)10-16-18(25)23(20(28)29-16)9-8-17(24)22-15-3-1-2-13(11-15)19(26)27/h1-7,10-11H,8-9H2,(H,22,24)(H,26,27)/b16-10- |
| Standard InChI Key | JZFIUVXJNCAABO-YBEGLDIGSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)C(=O)O |
| SMILES | C1=CC(=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)C(=O)O |
Introduction
The compound 3-{3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}benzoic acid is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound incorporates a thiazolidine ring, a chlorophenyl group, and a benzoic acid moiety, which contribute to its unique structural features and potential biological applications.
Synthesis and Preparation
The synthesis of thiazolidinone derivatives typically involves multi-step organic reactions. Common methods include condensation reactions between appropriate starting materials, followed by purification techniques such as chromatography or recrystallization to achieve high purity. The specific synthesis route for 3-{3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}benzoic acid would likely involve similar strategies, with careful control of reaction conditions to optimize yield and purity.
Data Table: Comparison of Thiazolidinone Derivatives
| Compound | Chemical Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide | Not specified | Not specified | Antimicrobial, anticancer |
| 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide | Not specified | Not specified | Anti-inflammatory, antibacterial |
| N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | C14H11ClN2O3S2 | 354.84 g/mol | Potential biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume